(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-Amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-Amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 12769-03-8
VCID: VC0084251
InChI: InChI=1S/C34H59N7O12/c1-16(2)8-21(29(48)36-20(13-42)11-26(44)45)37-32(51)24(12-27(46)47)40-31(50)22(9-17(3)4)38-30(49)23(10-18(5)6)39-33(52)25(14-43)41-34-28(35)19(7)15-53-34/h13,16-25,28,34,41,43H,8-12,14-15,35H2,1-7H3,(H,36,48)(H,37,51)(H,38,49)(H,39,52)(H,40,50)(H,44,45)(H,46,47)/t19-,20-,21-,22-,23-,24-,25-,28-,34?/m0/s1
SMILES: CC1COC(C1N)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C=O
Molecular Formula: C34H59N7O12
Molecular Weight: 757.9 g/mol

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-Amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

CAS No.: 12769-03-8

Main Products

VCID: VC0084251

Molecular Formula: C34H59N7O12

Molecular Weight: 757.9 g/mol

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-Amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid - 12769-03-8

CAS No. 12769-03-8
Product Name (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-Amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Molecular Formula C34H59N7O12
Molecular Weight 757.9 g/mol
IUPAC Name (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C34H59N7O12/c1-16(2)8-21(29(48)36-20(13-42)11-26(44)45)37-32(51)24(12-27(46)47)40-31(50)22(9-17(3)4)38-30(49)23(10-18(5)6)39-33(52)25(14-43)41-34-28(35)19(7)15-53-34/h13,16-25,28,34,41,43H,8-12,14-15,35H2,1-7H3,(H,36,48)(H,37,51)(H,38,49)(H,39,52)(H,40,50)(H,44,45)(H,46,47)/t19-,20-,21-,22-,23-,24-,25-,28-,34?/m0/s1
Standard InChIKey VOXUHHVRGZXUKP-CQHRWYTRSA-N
Isomeric SMILES C[C@H]1COC([C@H]1N)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C=O
SMILES CC1COC(C1N)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C=O
Canonical SMILES CC1COC(C1N)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C=O
Sequence SLLDLD
PubChem Compound 444778
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator